molecular formula C12H19NO3 B3992929 N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide

N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide

Cat. No.: B3992929
M. Wt: 225.28 g/mol
InChI Key: AHVKXLPTERWKFB-UHFFFAOYSA-N
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Description

“N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide” is a complex organic compound that belongs to the class of cyclopentafurans. These compounds are characterized by their unique fused ring structure, which includes a furan ring fused to a cyclopentane ring. The presence of multiple methyl groups and a carboxamide functional group adds to the compound’s complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide” typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopentafuran core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of the carboxamide group and methyl groups through various organic reactions such as amide formation and alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

“N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl groups or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Participation in chemical reactions within biological systems to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide” include other cyclopentafurans and carboxamides with similar structural features. Examples include:

    Cyclopentafuran Derivatives: Compounds with variations in the substitution pattern on the cyclopentafuran core.

    Carboxamides: Compounds with different alkyl or aryl groups attached to the carboxamide functional group.

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11-6-5-8(9(14)13(3)4)12(11,2)7-16-10(11)15/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVKXLPTERWKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(COC2=O)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide
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N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide
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N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide
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N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide
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N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide
Reactant of Route 6
N,N,3a,6a-tetramethyl-3-oxo-1,4,5,6-tetrahydrocyclopenta[c]furan-6-carboxamide

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